molecular formula C21H20FN3O2 B3404616 2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide CAS No. 1226458-75-8

2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B3404616
CAS No.: 1226458-75-8
M. Wt: 365.4
InChI Key: HTUVOLWDNHCKTI-UHFFFAOYSA-N
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Description

  • Reaction Conditions: : Amidation reaction with suitable amines and acetic anhydride.

  • Key Reagents: : Acetic anhydride, p-toluidine, and catalytic agents like triethylamine.

Industrial Production Methods

  • Scalability: : Optimizing reactions for industrial-scale synthesis involves batch processes with controlled temperatures and pressures.

  • Purification: : Crystallization and chromatography techniques ensure high-purity final product.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of Naphthyridine Core

    • Starting Materials: : Typically begins with commercially available fluorinated aromatic compounds.

    • Reaction Conditions: : Involves multiple steps such as nitration, reduction, and cyclization.

    • Key Reagents: : Nitric acid, tin chloride, and strong acids for cyclization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Typically results in the formation of keto derivatives.

  • Reduction

    • Can reduce the keto group to alcohol derivatives under specific conditions.

  • Substitution

    • Halogenation or alkylation on the aromatic ring, usually facilitated by Lewis acids.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Sodium borohydride, lithium aluminium hydride.

  • Substitution: : Halogenating agents like bromine, alkylating agents like methyl iodide.

Major Products

  • Oxidized Derivatives: : Result from exposure to strong oxidizing agents.

  • Reduced Alcohol Derivatives: : Formed via reduction reactions.

  • Halogenated Compounds: : Produced through substitution reactions.

Scientific Research Applications

  • Chemistry

    • Used as intermediates in the synthesis of more complex molecules.

  • Biology

    • Potential inhibitors for enzymes involved in disease pathways.

    • Studied for antimicrobial and antiviral activities.

  • Medicine

    • Exploring its use in drug development for chronic diseases like cancer and neurodegenerative disorders.

  • Industry

    • Investigated for use in advanced materials, including polymers and nanomaterials due to its structural stability and reactivity.

Comparison with Similar Compounds

  • Similar Compounds: : Includes derivatives of benzo[b][1,6]naphthyridine and other fluorinated heterocycles.

  • Uniqueness

    • Unique combination of fluorine substitution and naphthyridine core provides distinct chemical and biological properties.

    • Enhanced stability and reactivity compared to non-fluorinated analogs.

This compound's distinct properties make it a valuable candidate for further research and development across multiple scientific disciplines. Happy learning!

Properties

IUPAC Name

2-(8-fluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-13-2-5-15(6-3-13)23-20(26)12-25-9-8-19-17(11-25)21(27)16-10-14(22)4-7-18(16)24-19/h2-7,10H,8-9,11-12H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUVOLWDNHCKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide

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